Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate
Description
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate is a heterocyclic acrylate ester characterized by a naphthyridine core fused with an acrylate functional group. Its structure combines π-conjugation from the acrylate group with the electron-deficient nature of the naphthyridine ring, which may enhance reactivity in cross-coupling reactions or interactions with biological targets .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 3-(1,6-naphthyridin-8-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-12(16)6-5-11-9-14-8-10-4-3-7-15-13(10)11/h3-9H,2H2,1H3 |
InChI Key |
KPKJWURCAPUXRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C2C(=CN=C1)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,6-naphthyridine, which can be obtained through various methods such as the cyclization of appropriate precursors.
Formation of the Acrylate Moiety: The acrylate group is introduced through a reaction involving ethyl acrylate and a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.
Coupling Reaction: The final step involves the coupling of the 1,6-naphthyridine core with the acrylate moiety using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
Synthesis of Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate
The synthesis of this compound typically involves the reaction of ethyl acrylate with 1,6-naphthyridine derivatives. The reaction conditions can be optimized to enhance yield and purity. For instance, microwave-assisted methods have been reported to improve the efficiency of such reactions, leading to higher yields of the desired product .
Antimicrobial Activity
Research indicates that compounds derived from naphthyridine structures exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Naphthyridine derivatives have been recognized for their potential as anticancer agents. This compound has been studied for its ability to inhibit cancer cell proliferation. Preliminary assays suggest that this compound may induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. This property could be leveraged in the design of targeted therapies .
Polymer Chemistry
In material science, this compound can serve as a monomer for the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has demonstrated that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .
Nanotechnology
The compound's unique structural features make it suitable for applications in nanotechnology. It can be utilized in the fabrication of nanoparticles for drug delivery systems. Layer-by-layer assembly techniques using this compound have been explored to create nanocarriers that enhance the bioavailability and efficacy of therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of naphthyridine derivatives, this compound was found to exhibit cytotoxic effects on breast cancer cell lines. The study reported a dose-dependent response with IC50 values indicating promising therapeutic windows for further exploration .
Mechanism of Action
The mechanism of action of Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate lies in its naphthyridine-acrylate hybrid system. Key comparisons with similar compounds include:
- Ethyl 2-cyano-3,3-diphenyl acrylate (): Substituents: A cyano group and two phenyl rings replace the naphthyridine moiety. Electronic Effects: The electron-withdrawing cyano group enhances electrophilicity, while the naphthyridine in the target compound introduces aromatic nitrogen heteroatoms, influencing both solubility and redox behavior .
- (E)-Ethyl 3-(1-cyclohexyl-6-tosylimidazo-pyrrolo-pyrazin-3-yl)acrylate (): Core Structure: Contains a complex polyheterocyclic system (imidazo-pyrrolo-pyrazine) instead of naphthyridine.
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate ():
Data Tables
Research Findings
- Electronic Effects : The naphthyridine core in this compound likely increases electron deficiency compared to diphenyl or imidazo-pyrrolo-pyrazine analogs, enhancing its suitability for charge-transfer complexes or as a Michael acceptor .
- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., tosyl in ) reduce reactivity but may improve target specificity in drug design .
- Synthetic Challenges : Hydrolysis of acrylate esters (e.g., ’s 37.2% yield) suggests that reaction conditions must be optimized to preserve the naphthyridine moiety’s integrity .
Biological Activity
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a naphthyridine moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be characterized by its chemical structure, which includes an ethyl ester linked to an acrylate functional group. The naphthyridine component is significant for its potential interactions with biological targets.
| Property | Description |
|---|---|
| Chemical Formula | C14H13N2O2 |
| Molecular Weight | 241.26 g/mol |
| Structural Features | Naphthyridine moiety, ethyl ester, acrylate group |
Antimicrobial Activity
Research indicates that compounds containing naphthyridine structures exhibit notable antimicrobial properties. This compound has been investigated for its ability to inhibit various bacterial strains. In vitro studies have shown that it can act against resistant strains by potentially inhibiting efflux pumps, which are mechanisms that bacteria use to resist antibiotics .
Anticancer Potential
The compound has also demonstrated cytotoxic effects against several cancer cell lines. In a study assessing the cytotoxicity of various derivatives, this compound exhibited significant inhibition of cell growth in human cancer cell lines such as HeLa and MCF7 . The mechanism of action appears to involve apoptosis induction and disruption of cellular signaling pathways.
Inhibition of Kinases
Naphthyridine derivatives have been explored for their potential as kinase inhibitors. This compound has shown promise in inhibiting specific kinases involved in cancer progression and inflammatory diseases. This suggests a broader therapeutic application in treating conditions like ulcerative colitis and other gastrointestinal inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on various naphthyridine derivatives found that this compound significantly reduced the minimum inhibitory concentration (MIC) against Staphylococcus aureus by four-fold compared to control compounds .
- Cytotoxicity Assessment : In evaluating the cytotoxic profile against different human cell lines, this compound demonstrated selective toxicity towards cancerous cells while showing minimal effects on normal cells at lower concentrations .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Efflux Pump Inhibition : The compound's structure allows it to inhibit bacterial efflux pumps, enhancing the efficacy of co-administered antibiotics.
- Apoptosis Induction : In cancer cells, it promotes apoptosis through the activation of intrinsic pathways and inhibition of survival signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
